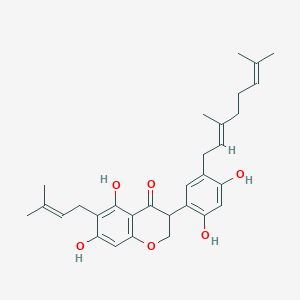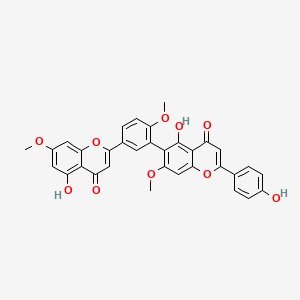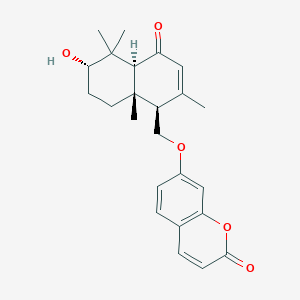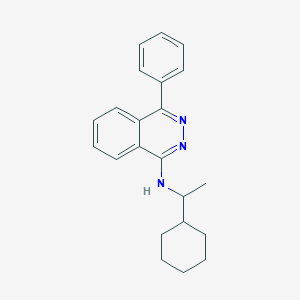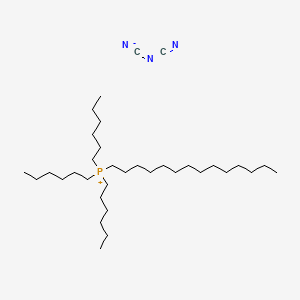
Trihexyltetradecylphosphonium dicyanamide
説明
Synthesis Analysis
The synthesis of trihexyltetradecylphosphonium dicyanamide involves anion metathesis using sodium octylsulfosuccinate salt. The molecular structure of the synthesized ionic liquid (IL) was confirmed using techniques such as 1H NMR and elemental analysis, ensuring the accurate formation of the desired compound (Ziyada et al., 2011).
Molecular Structure Analysis
Molecular dynamics studies have provided insights into the structural morphology of trihexyltetradecylphosphonium dicyanamide under different pressures. These studies reveal how the IL's microscopic structure responds to external pressures, highlighting the resilience and adaptability of its molecular arrangement (Sharma et al., 2016).
Chemical Reactions and Properties
Trihexyltetradecylphosphonium dicyanamide demonstrates interesting reactivity under various conditions. For instance, trihexyl(tetradecyl)phosphonium chloride, a related compound, undergoes rapid deuterium exchange in deuterated solvents, showcasing the IL's reactive nature under basic conditions and its potential in synthesis applications (Tseng et al., 2007).
Physical Properties Analysis
The physical properties of trihexyltetradecylphosphonium dicyanamide, such as density, viscosity, and refractive index, have been studied extensively. These properties are influenced by temperature and provide a comprehensive understanding of the IL's behavior in different environments. The density and refractive index of this IL, in particular, show a linear decrease with increasing temperature, which is crucial for applications that involve temperature variations (Ziyada et al., 2011).
Chemical Properties Analysis
The chemical properties of trihexyltetradecylphosphonium dicyanamide, such as its solubility, reactivity, and interaction with other compounds, are vital for its application in separation processes and other chemical reactions. Studies have demonstrated its potential in extracting organic compounds, indicating its utility in separation technologies and its effective role as an extraction solvent (Kabane & Redhi, 2019).
科学的研究の応用
-
Extraction Solvent for the Separation of Organic Compounds
- Field : Chemistry, specifically Organic Chemistry .
- Application : Trihexyltetradecylphosphonium dicyanamide is used as an extraction solvent for the separation of organic compounds .
- Method : The specific methods of application or experimental procedures would depend on the specific organic compounds being separated. Generally, the ionic liquid would be mixed with the solution containing the organic compounds, and the compounds would then separate based on their solubility in the ionic liquid .
- Results : The outcomes would also depend on the specific organic compounds being separated. The ionic liquid could potentially improve the efficiency and selectivity of the separation process .
-
Study the Solubility of Carbon Dioxide and Binary Gas Mixtures in Ionic Liquids
- Field : Physical Chemistry .
- Application : Trihexyltetradecylphosphonium dicyanamide is used in experiments to study the solubility of carbon dioxide and binary gas mixtures in ionic liquids .
- Method : The ionic liquid is typically exposed to the gas at a controlled temperature and pressure, and the amount of gas that dissolves in the liquid is measured .
- Results : The results of these experiments can provide valuable data on the solubility of gases in ionic liquids, which can be used in the design of processes for gas separation and storage .
-
Preparation of Hybrid Ionogels Having Electrochemical Applications
- Field : Electrochemistry .
- Application : Trihexyltetradecylphosphonium dicyanamide is used to prepare hybrid ionogels, which have applications in electrochemistry .
- Method : The ionic liquid is typically combined with a polymer and a solvent to form a gel. The solvent is then removed, leaving behind a solid gel that contains the ionic liquid .
- Results : These ionogels can exhibit excellent ionic conductivity and thermal stability, making them useful in a variety of electrochemical applications .
-
Extraction Solvent for Aromatics from Pyrolytic Sugars
- Field : Organic Chemistry .
- Application : Trihexyltetradecylphosphonium dicyanamide can be used as a solvent for the extraction of aromatics from pyrolytic sugars .
- Method : The ionic liquid is mixed with the pyrolytic sugars, and the aromatics are then separated based on their solubility in the ionic liquid .
- Results : The use of this ionic liquid could potentially improve the efficiency and selectivity of the extraction process .
-
Tribological Properties Study
- Field : Tribology .
- Application : Trihexyltetradecylphosphonium dicyanamide is used to compare the tribological properties of two ionic liquids with the same trihexyltetradecylphosphonium [P 6,6,6,14] cation and different anions—dicyanamide [DCN] and bis (2,4,4-trimethylpentyl)phosphinate .
- Method : The lubricity was comprehensively investigated using two testing modes: reciprocation in a ball-on-plate tribometer and continuous sliding in a ball-on-disc tribometer. The tests were performed at temperatures of 30 and 80 °C .
- Results : It was found that in the case of reciprocation, anion has a significant effect on the lubricity. The difference was particularly evident when the results at two temperatures were compared. The ability to build a low-friction tribo-film was suggested as the primer source of lubricity .
- Lubrication
- Field : Tribology .
- Application : Trihexyltetradecylphosphonium dicyanamide is used to investigate its lubrication properties .
- Method : The lubricity was comprehensively investigated using two testing modes: reciprocation in a ball-on-plate tribometer and continuous sliding in a ball-on-disc tribometer. The tests were performed at temperatures of 30 and 80 °C .
- Results : It was found that in the case of reciprocation, anion has a significant effect on the lubricity. The difference was particularly evident when the results at two temperatures were compared. The ability to build a low-friction tribo-film was suggested as the primer source of lubricity .
Safety And Hazards
特性
IUPAC Name |
cyanoiminomethylideneazanide;trihexyl(tetradecyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.C2N3/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;3-1-5-2-4/h5-32H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMOOBQQQGXLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.C(=[N-])=NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049351 | |
| Record name | Trihexyltetradecylphosphonium dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trihexyltetradecylphosphonium dicyanamide | |
CAS RN |
701921-71-3 | |
| Record name | Trihexyltetradecylphosphonium dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl(trihexyl) phosphonium dicyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)
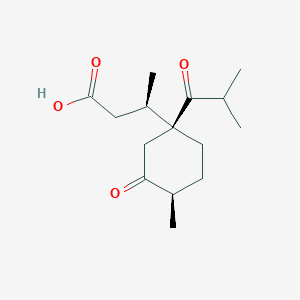
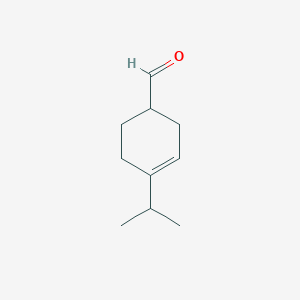
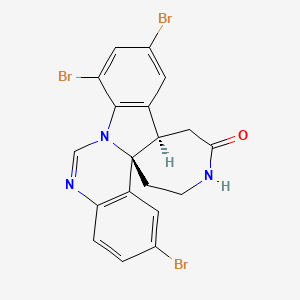
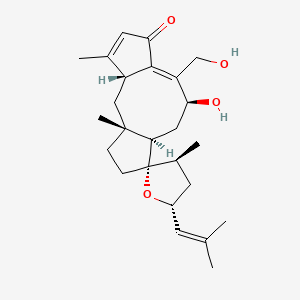
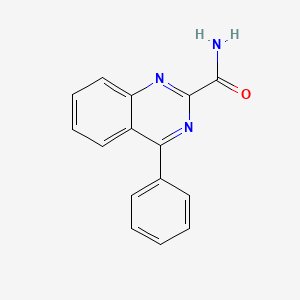
![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)
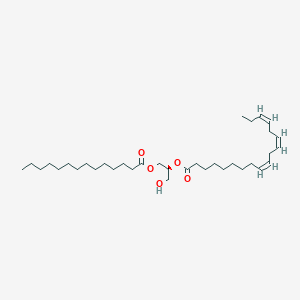
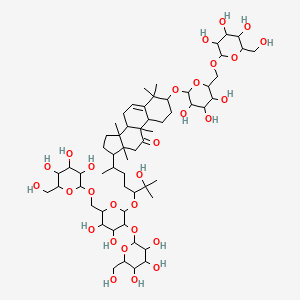
![2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one](/img/structure/B1254942.png)
